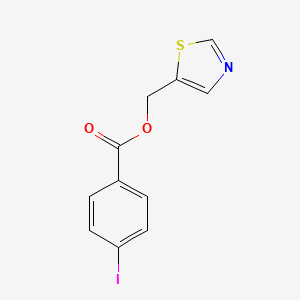

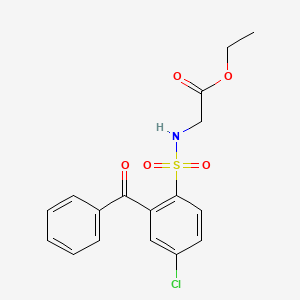

Methyl 2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound seems to be a complex organic molecule that contains a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), a benzamide group (a benzene ring attached to an amide group), and a sulfonyl group attached to a methylpiperidine ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The thiophene ring, benzamide group, and sulfonyl group attached to a methylpiperidine ring would all contribute to the overall structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the presence of the various functional groups. For example, the thiophene ring could potentially contribute to aromaticity, the benzamide group could participate in hydrogen bonding, and the sulfonyl group could affect the compound’s reactivity .Applications De Recherche Scientifique

Synthesis and Characterization

Electrochemical Synthesis of Water-Soluble Polymers: A study by Turac et al. (2008) described the electrochemical polymerization of a new monomer related to thiophene derivatives, resulting in a water-soluble and self-doped polymer, characterized by various methods including FT-IR, NMR, and XRD (Turac et al., 2008).

Synthesis of Thiophene Derivatives: A paper by Tang Li-jua (2015) focused on designing and synthesizing novel thiophene derivatives, highlighting the process's yield and product characterization (Tang Li-jua, 2015).

Methyl Sulfone-Containing Benzo[b]thiophenes: Cho et al. (2010) reported the synthesis of a library of methyl sulfone-substituted benzo[b]thiophenes, which are of interest in medicinal chemistry (Cho et al., 2010).

Chemical Reactions and Properties

Gewald Reaction: A study by Abaee and Cheraghi (2013) investigated a four-component Gewald reaction under aqueous conditions, leading to the formation of 2-amino-3-carboxamide derivatives of thiophene (Abaee & Cheraghi, 2013).

Photochemical Degradation: Andersson and Bobinger (1996) studied the photochemical degradation of crude oil components, including methylated benzothiophenes, elucidating the degradation pathways in marine environments (Andersson & Bobinger, 1996).

Medicinal Chemistry Applications

Antimicrobial Activity: Ghorab et al. (2017) synthesized a new series of compounds including sulfonamide moieties, showing significant antimicrobial activity (Ghorab et al., 2017).

Receptor Binding Studies: A study by Brown and Foubister (1984) discussed the hypoglycemic activity of benzoic acid derivatives, including those related to sulfonylureas, in terms of binding at insulin-releasing receptor sites (Brown & Foubister, 1984).

Propriétés

IUPAC Name |

methyl 2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S2/c1-13-7-10-21(11-8-13)28(24,25)15-5-3-14(4-6-15)17(22)20-18-16(9-12-27-18)19(23)26-2/h3-6,9,12-13H,7-8,10-11H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAFVJSOISRLLQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromo-2-fluorophenyl)-N'-({[(2,4-dichlorobenzyl)oxy]imino}methyl)thiourea](/img/structure/B2919518.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]pyridazin-3-one](/img/structure/B2919519.png)

![2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2919520.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2919523.png)

![3,4-dimethoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2919525.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2919527.png)

![N~6~-(3-fluorophenyl)-N~6~-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2919535.png)

![2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2919537.png)

![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2919539.png)